molecular formula C7H10BNO3 B1442348 (4-Ethoxypyridin-3-yl)boronic acid CAS No. 1169748-83-7

(4-Ethoxypyridin-3-yl)boronic acid

Cat. No. B1442348
CAS RN: 1169748-83-7
M. Wt: 166.97 g/mol
InChI Key: ZQCMUCJVABSOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Ethoxypyridin-3-yl)boronic acid” is a chemical compound . It is not intended for human or veterinary use and is used only for research. The CAS number for this compound is 1169748-83-7 .


Synthesis Analysis

The synthesis of pyridinylboronic acids, such as “(4-Ethoxypyridin-3-yl)boronic acid”, often involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Borinic acids, a subclass of organoborane compounds, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .


Molecular Structure Analysis

The molecular formula of “(4-Ethoxypyridin-3-yl)boronic acid” is C7H10BNO3 . Its molecular weight is 166.97 g/mol.

Scientific Research Applications

Sensing Applications

(4-Ethoxypyridin-3-yl)boronic acid: is widely used in sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems. The compound can be used at the interface of the sensing material or within the bulk sample, enabling the detection of various biological and chemical substances.

Biological Labelling

The boronic acid moiety of (4-Ethoxypyridin-3-yl)boronic acid can form reversible covalent bonds with sugars and other diols, making it an excellent tool for biological labelling . This property is particularly useful in the study of cell surface carbohydrates, which play a critical role in cell recognition and signaling.

Protein Manipulation and Modification

Researchers utilize (4-Ethoxypyridin-3-yl)boronic acid for protein manipulation and modification. The compound’s ability to bind to diols allows for the selective modification of proteins, which is essential for understanding protein function and for developing new therapeutic strategies .

Separation Technologies

In the field of separation technologies, (4-Ethoxypyridin-3-yl)boronic acid is employed for its selective binding properties. It can be used to separate and purify glycoproteins and other diol-containing biomolecules from complex mixtures .

Development of Therapeutics

The unique reactivity of (4-Ethoxypyridin-3-yl)boronic acid with diols is also exploited in the development of therapeutics. It has potential applications in the design of new drugs that target enzymes or receptors involved in carbohydrate recognition .

Material Science

(4-Ethoxypyridin-3-yl)boronic acid: is used in material science, particularly in the creation of polymers for controlled release systems. Its boronic acid group can respond to changes in glucose levels, making it an ideal component for insulin release systems in diabetes management .

Future Directions

Boronic acids, including “(4-Ethoxypyridin-3-yl)boronic acid”, are increasingly utilized in diverse areas of research . This includes their interactions with diols and strong Lewis bases, leading to their utility in various sensing applications . They are also used in biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

properties

IUPAC Name

(4-ethoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3/c1-2-12-7-3-4-9-5-6(7)8(10)11/h3-5,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCMUCJVABSOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704471
Record name (4-Ethoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxypyridin-3-yl)boronic acid

CAS RN

1169748-83-7
Record name (4-Ethoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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